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Compound of Interest

Compound Name: 2-Chloro-7-nitrobenzo[d]thiazole

CAS No.: 2942-22-5

Cat. No.: B3028730 Get Quote

Executive Summary
The 2-chloro-nitrobenzothiazole scaffold represents a critical class of electrophilic heterocycles

used extensively in the synthesis of azo dyes, fluorescent sensors, and pharmaceutical

intermediates (e.g., riluzole derivatives). The physicochemical behavior of these isomers—

specifically the 4-, 5-, 6-, and 7-nitro derivatives—is governed by the interplay between the nitro

group’s position and the thiazole ring’s electronic demand.

This guide provides a technical comparison of these isomers, focusing on their solid-state

properties, electronic activation of the C-2 center, and nucleophilic substitution (SNAr) reactivity

profiles. It is designed for medicinal chemists and process engineers requiring precise data for

scaffold selection and reaction optimization.

Structural & Electronic Analysis
The reactivity of 2-chlorobenzothiazoles is dominated by the electrophilicity of the C-2 carbon.

This center is activated by the adjacent endocyclic nitrogen (N-3). The position of the nitro

group modulates this activation through both resonance and inductive effects.[1]

2-Chloro-6-nitrobenzothiazole: The nitro group is para to the ring nitrogen (N-3) via the

conjugated system. This allows for direct resonance stabilization of the anionic

Meisenheimer intermediate formed during nucleophilic attack, making this isomer

exceptionally reactive.
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2-Chloro-5-nitrobenzothiazole: The nitro group is meta to the ring nitrogen. Resonance

stabilization is less effective compared to the 6-isomer; activation relies primarily on inductive

electron withdrawal.

2-Chloro-4-nitrobenzothiazole: The nitro group is ortho to the bridgehead carbon (C-3a) and

spatially close to N-3. While electronically activating, steric repulsion can hinder nucleophilic

approach at C-2.

2-Chloro-7-nitrobenzothiazole: The nitro group is ortho to the sulfur atom (S-1). This creates

a unique electronic environment where the inductive pull affects the sulfur's donation into the

ring.

Visualization: Isomer Structural Logic
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Figure 1: Structural relationship of 2-chloro-nitrobenzothiazole isomers.

Physicochemical Properties Comparison
The following data aggregates experimental values and high-confidence predictions. The

melting point (MP) is a critical indicator of crystal lattice stability, which directly correlates with

solubility in organic solvents.
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Property
2-Chloro-6-
nitro

2-Chloro-5-
nitro

2-Chloro-4-
nitro

2-Chloro-7-
nitro

CAS Number 2407-11-6 3622-38-6 3507-30-0 2942-22-5

Molecular Weight 214.63 214.63 214.63 214.63

Appearance
Yellow crystalline

solid

Pale yellow/white

solid
Yellow solid

Tan/Off-white

powder

Melting Point 188–192 °C [1] ~155 °C (Est.) [2] 94 °C [3] >100 °C (ND)

LogP (Predicted) ~2.8 ~2.9 ~2.97 ~2.9

SNAr Reactivity
High

(Resonance)

Moderate

(Inductive)

High

(Inductive/Field)
Moderate

Solubility (DCM) Good High Very High Moderate

Key Insight: The 6-nitro isomer possesses the highest melting point, indicative of strong

intermolecular

-stacking facilitated by the symmetric para-substitution relative to the nitrogen. Conversely, the
4-nitro isomer has a significantly lower melting point (94 °C), likely due to the disruption of
crystal packing by the nitro group's steric bulk near the bridgehead, making it the most soluble
isomer in cold organic solvents.

Experimental Protocol: Comparative Reactivity
Assay
To empirically validate the reactivity differences, the following self-validating protocol measures

the rate of nucleophilic aromatic substitution (SNAr) with a standard amine nucleophile.

Objective
Determine the relative reaction rates of 2-chloro-nitrobenzothiazole isomers with morpholine.

Methodology
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Preparation: Dissolve 1.0 mmol of the specific isomer (4-, 5-, 6-, or 7-nitro) in 5.0 mL of

anhydrous acetonitrile (MeCN).

Control: Prepare a reference standard of the expected product (2-morpholino-

nitrobenzothiazole) if available, or use the 6-nitro product as the baseline.

Initiation: Add 1.1 mmol of morpholine and 1.5 mmol of diisopropylethylamine (DIPEA) as a

proton scavenger. Stir at 25 °C.

Monitoring (Self-Validation Step):

TLC: Check at t=5 min, 30 min, and 1 hr (Mobile phase: 20% EtOAc/Hexanes).

Endpoint: Disappearance of the starting material spot (Rf ~0.6–0.8) and appearance of the

fluorescent yellow amine product (Rf ~0.3–0.5).

Quenching: Upon completion, dilute with water and extract with ethyl acetate.

Expected Results & Causality
6-Nitro: Reaction completes < 15 mins at RT. The Meisenheimer complex is stabilized by the

nitro group accepting electron density from N-3.

4-Nitro: Reaction completes < 30 mins.[2] Strong inductive effect, but potentially slower initial

attack due to steric crowding.

5-Nitro: Reaction requires 1–2 hours or mild heating (40 °C). Lack of direct resonance

conjugation to N-3 reduces electrophilicity at C-2.

Reaction Mechanism Diagram
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Figure 2: SNAr mechanism highlighting the critical intermediate stabilization.

Spectral Characterization (NMR Trends)
Identification of isomers is best achieved via 1H NMR. The nitro group exerts a strong

deshielding effect (downfield shift) on adjacent protons.

Isomer

Key Diagnostic Proton Signals (DMSO-d6,
approx.

ppm)

6-Nitro
H-7 (d, 8.[3]90) – Ortho to NO2, highly

deshielded.H-5 (dd, 8.30) – Ortho to NO2.

5-Nitro
H-4 (d, 8.[3]60) – Ortho to NO2.H-6 (dd, 8.25) –

Ortho to NO2.

4-Nitro
H-5 (d, 8.[3]40) – Ortho to NO2.H-7 (d, 8.10) –

Meta to NO2.
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Note: The H-7 proton in the 6-nitro isomer is typically the most downfield signal in this entire

class due to the combined deshielding of the nitro group and the thiazole ring current.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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